4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid
Description
4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-5-YL)benzoic acid is a structurally complex heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core fused with a benzoic acid moiety. The molecule contains acetyl, methyl, and dioxo substituents, which influence its electronic and steric properties. The benzoic acid group enhances solubility and facilitates interactions with biological targets via hydrogen bonding or ionic interactions.
The synthesis of such compounds often involves cyclocondensation reactions. For example, Dahi-Aza et al. (2023) reported a high-yield (96–98%) method for synthesizing hexahydropyrido[2,3-d]pyrimidine derivatives using recyclable nanocatalysts, highlighting the importance of eco-friendly protocols in modern pharmaceutical chemistry .
Properties
CAS No. |
848029-08-3 |
|---|---|
Molecular Formula |
C19H19N3O5 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-(6-acetyl-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidin-5-yl)benzoic acid |
InChI |
InChI=1S/C19H19N3O5/c1-9-13(10(2)23)14(11-5-7-12(8-6-11)18(25)26)15-16(20-9)21(3)19(27)22(4)17(15)24/h5-8,14,20H,1-4H3,(H,25,26) |
InChI Key |
HMXOIDYLHTUBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)C(=O)O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid typically involves multiple steps. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-D]pyrimidine core. This process is accompanied by the elimination of N,N-dimethylpropionamide and subsequent N-methylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone or aldehyde groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the specific application and the biological system being studied. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several pyridopyrimidine and related heterocyclic derivatives.
Structural and Functional Group Analysis
*Calculated based on molecular formula.
Key Observations:
Core Structure Variations: The target compound and 5a () share the pyrido[2,3-d]pyrimidine core, while ICI D1694 () is a quinazoline derivative.
Functional Group Impact: The benzoic acid group in the target compound and CAS 1417636-94-2 () enhances water solubility compared to ester or cyano groups in analogues like 11a ().
Key Insights :
- The target compound’s benzoic acid group may improve bioavailability compared to ICI D1694’s glutamic acid moiety.
Biological Activity
4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid is a complex organic compound with significant potential in pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Pyrido-pyrimidine framework : This core structure is often associated with various pharmacological activities.
- Functional groups : The presence of an acetyl group and multiple methyl groups enhances its reactivity and solubility.
The molecular formula is with a molecular weight of approximately 369.37 g/mol. Its structural complexity suggests it may interact with biological targets in unique ways.
Anticancer Properties
Research indicates that compounds similar to 4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid exhibit notable anticancer effects. For instance:
- Mechanism : The pyrimidine core can inhibit enzymes involved in cancer cell proliferation.
- Case Study : A derivative showed significant cytotoxicity against colon carcinoma cells (IC50 = 6.2 μM) and breast cancer cells (IC50 = 27.3 μM) .
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Spectrum of Activity : It has been shown to inhibit the growth of various bacteria and fungi.
- Mechanism : The dioxo functionality may interfere with microbial metabolic pathways.
Interaction Studies
Molecular docking studies have been employed to evaluate how 4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid interacts with biological macromolecules like proteins and nucleic acids. These studies help elucidate binding affinities and potential therapeutic targets.
Comparative Analysis
To better understand the uniqueness of this compound's biological activity compared to similar structures:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylpyrido[2,3-d]pyrimidine | Methyl substitutions on the pyridine ring | Anticancer activity |
| 5-Fluorouracil | Fluorinated pyrimidine | Antitumor agent used in chemotherapy |
| 2-Amino-6-methylpyrimidine | Amino group at position 2 | Antiviral properties |
The distinct combination of functional groups in 4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo...) enhances its solubility and bioavailability while providing unique interaction profiles with biological targets .
Potential Applications
Given its biological activities:
- Pharmaceutical Development : The compound is being investigated for use in developing new anticancer and antimicrobial drugs.
- Further Research : Ongoing studies are focused on optimizing its synthesis and enhancing its efficacy through structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
